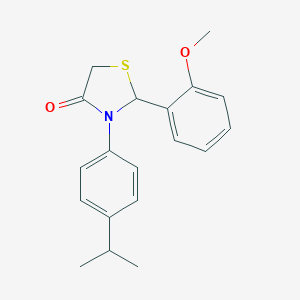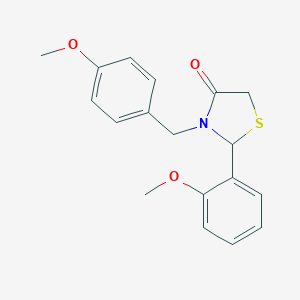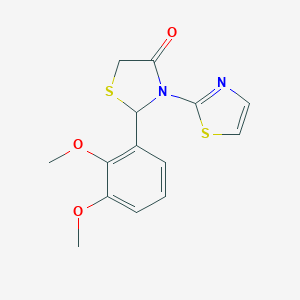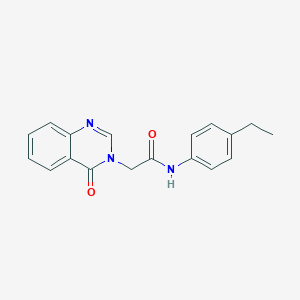![molecular formula C21H15Cl2N3O3 B277795 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B277795.png)
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of benzoxazoles and is known for its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
DPA works by binding to the ATP binding site of HSP90, which prevents the protein from functioning properly. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, DPA prevents the proper folding and stabilization of these proteins, leading to their degradation and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). DPA has also been shown to have anti-inflammatory properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA in lab experiments is its specificity for HSP90, which allows researchers to study the role of this protein in cancer cell growth and survival. However, DPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful control of DPA concentration and exposure time is required to ensure accurate and reliable results in lab experiments.
Direcciones Futuras
There are several future directions for research on DPA, including the development of more efficient synthesis methods, the identification of new targets for DPA, and the optimization of DPA dosing and delivery methods. DPA has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, and future research may focus on the development of combination therapies that can enhance the effectiveness of DPA in cancer treatment. Additionally, the potential applications of DPA in the treatment of neurodegenerative disorders and other diseases may be explored in future research.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 2,4-dichlorophenol with 2-amino-4-picoline to form 2-(2,4-dichlorophenoxy)-N-(2-picolinyl)acetamide. This intermediate compound is then reacted with 2-amino-5-chlorobenzoxazole to form DPA. The overall synthesis method is a multi-step process that requires careful control of reaction conditions to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in cancer treatment. Studies have shown that DPA can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. DPA works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the growth and survival of cancer cells. In addition to its anti-cancer properties, DPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide |
|---|---|
Fórmula molecular |
C21H15Cl2N3O3 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-14(22)10-16(18)23)20(27)25-15-3-5-19-17(11-15)26-21(29-19)13-6-8-24-9-7-13/h2-12H,1H3,(H,25,27) |
Clave InChI |
HELAVOAYVFEPNG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)



![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)


